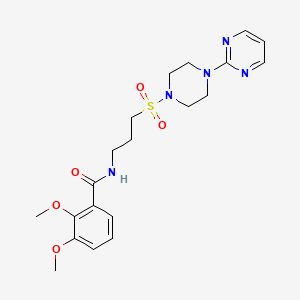

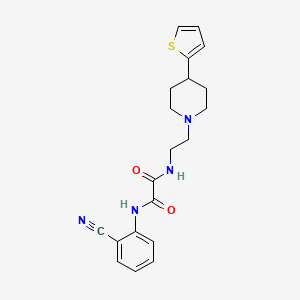

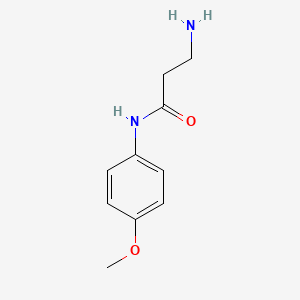

![molecular formula C12H7Cl2N3 B2409988 4-氯-2-(4-氯苯基)吡唑并[1,5-a]吡嗪 CAS No. 1255784-46-3](/img/structure/B2409988.png)

4-氯-2-(4-氯苯基)吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrazine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrazolopyridines, which are nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been reported .Molecular Structure Analysis

The molecular structure of these compounds can vary greatly depending on the specific substituents attached to the pyrazolo[1,5-a]pyrazine core .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often influenced by factors such as the specific substituents present and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their specific structure .科学研究应用

合成和衍生物

咪唑并[1,5-a]吡唑并[5,1-c]吡嗪的合成:4-氯-2-(4-氯苯基)吡唑并[1,5-a]吡嗪与乙基异氰乙酸酯反应,形成乙基咪唑并[1,5-a]吡唑并[5,1-c]吡嗪-1-羧酸酯。该过程涉及水解生成相应的酸,还原生成醇,氧化生成醛 (Tsizorik et al., 2018)。

吡唑并[1,5-a]吡嗪-4-基乙腈的形成:该化合物与叔丁基氰乙酸酯发生反应,导致吡唑并[1,5-a]吡嗪-4-基乙腈的形成。这些中间体用于衍生新的吡唑并[1,5-a]吡啶并[2,1-c]吡嗪体系 (Tsizorik et al., 2019)。

融合吡唑并[1,5-a]吡嗪的合成:从4-氯吡唑并[1,5-а]吡嗪衍生的4-腙基吡唑并[1,5-а]吡嗪与各种化合物结合,形成含有融合的1,2,4-三唑,四唑或1,2,4-三嗪环的衍生物 (Tsizorik et al., 2018)。

生物活性

抗菌和抗真菌活性:吡唑并[1,5-a]吡嗪衍生物显示出显著的抗菌和抗真菌活性,展示了在医学应用中的潜力 (Al-Adiwish et al., 2017)。

抗抑郁活性:某些与4-氯-2-(4-氯苯基)吡唑并[1,5-a]吡嗪相关的3,5-二苯基-2-吡唑烯衍生物在临床前模型中显示出抗抑郁活性,表明具有潜在的治疗用途 (Palaska et al., 2001)。

抗肿瘤活性:吡唑并[1,5-a]吡嗪衍生物已被发现对各种癌细胞系表现出抗肿瘤活性,表明它们在癌症研究和治疗中的潜力 (Liu et al., 2020)。

化学反应性和杂环化合物的合成

甲基吡唑并[1,5-a]吡嗪-4-羧酸酯的合成:使用钯催化羰基化合成该化合物,并转化为含有4-(1,2,4-噁二唑基)-和4-(嘧啶-2-基)-取代的吡唑并[1,5-a]吡嗪衍生物 (Tsizorik et al., 2020)。

抗结核活性:吡嗪和缩合的噁二唑衍生物表现出显著的抗结核活性,显示了在结核病治疗中的潜力 (Al-Tamimi et al., 2018)。

抗微生物和抗癌药物:合成了新型含有吡唑并[4,3-d]-嘧啶衍生物的吡唑衍生物,并对其进行了抗微生物和抗癌活性评估 (Hafez et al., 2016)。

作用机制

Target of Action

The primary target of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound also induces apoptosis within HCT cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of cell growth and induction of apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is the significant inhibition of the growth of the examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also displayed potent dual activity against the examined cell lines and CDK2 .

未来方向

属性

IUPAC Name |

4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-11-12(14)15-5-6-17(11)16-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXLFXLCPZJBOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

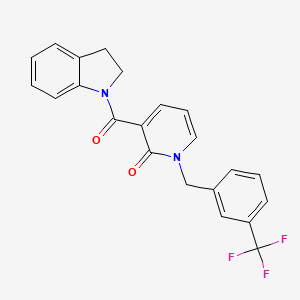

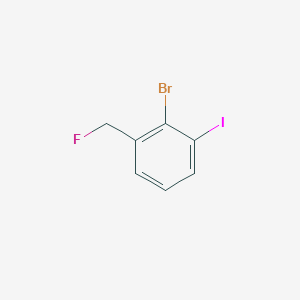

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

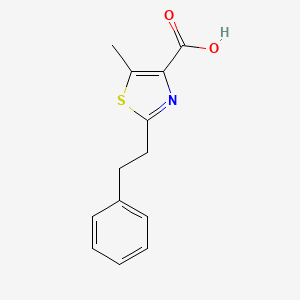

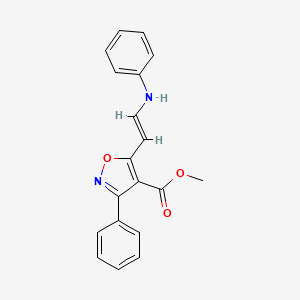

![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)

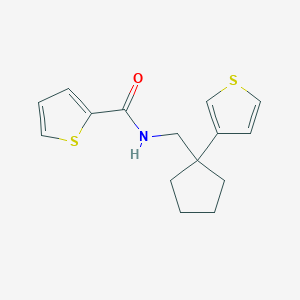

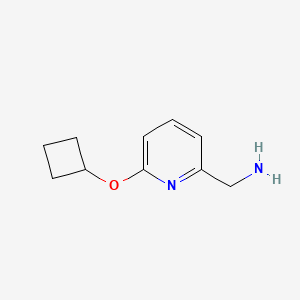

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)

![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)